5-Fluoro-2-phenylpyridin-3-amine
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Overview
Description
5-Fluoro-2-phenylpyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyridine ring is replaced by a fluorine atom using a fluorinating agent . The reaction conditions often involve the use of bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-2-phenylpyridin-3-amine, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various amine derivatives .
Scientific Research Applications
5-Fluoro-2-phenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-phenylpyridin-3-amine include other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a phenyl group in the pyridine ring enhances its potential for diverse applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C11H9FN2 |
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Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
UVVASRMKYWSGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)F)N |
Origin of Product |
United States |
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